The compound is primarily sourced from synthetic organic chemistry. It falls under the category of heterocyclic compounds, specifically isoxazoles, which contain a five-membered ring with one nitrogen and one oxygen atom. Its unique structure combines both the isoxazole ring and a phenolic group, making it a valuable building block for further chemical synthesis and research applications.
The synthesis of 2-(5-Isoxazolyl)-4-methylphenol can be achieved through several methods:
The molecular structure of 2-(5-Isoxazolyl)-4-methylphenol features:
The canonical SMILES representation of this compound is CC1=CC(=C(C=C1)O)C2=CC=NO2
, indicating its structural complexity.
2-(5-Isoxazolyl)-4-methylphenol participates in various chemical reactions:
The mechanism of action for 2-(5-Isoxazolyl)-4-methylphenol involves its interaction with specific enzymes and receptors in biological systems:
2-(5-Isoxazolyl)-4-methylphenol has extensive applications across various fields:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0